N-Methylmesoporphyrin containing copper is a complex compound with significant relevance in biochemical and medicinal chemistry. Its chemical formula is , and it has a molecular weight of approximately 643.255 g/mol. This compound is classified as a non-polymeric small molecular drug and is recognized for its role in various biological processes, particularly in the context of metallation reactions involving porphyrins and their derivatives.
N-Methylmesoporphyrin containing copper is derived from the mesoporphyrin family, which are cyclic tetrapyrroles that play critical roles in biological systems, including oxygen transport and electron transfer. The compound is categorized under experimental drugs, primarily due to its potential applications in targeting specific biological pathways, particularly those involving metalloproteins and enzymes like ferrochelatase .
The synthesis of N-Methylmesoporphyrin containing copper typically involves metallation processes where copper ions are inserted into the porphyrin structure. Various methods have been explored for synthesizing copper nanoparticles and complexes, including:
The synthesis often requires precise control over reaction conditions such as temperature, solvent choice, and concentration of reagents to optimize yield and purity. For example, reactions may be conducted under inert atmospheres to prevent oxidation of copper during synthesis .
The molecular structure of N-Methylmesoporphyrin containing copper features a central copper ion coordinated by nitrogen atoms from the porphyrin ring. The presence of the methyl group at the meso position alters the electronic properties of the porphyrin, enhancing its stability and reactivity.
N-Methylmesoporphyrin containing copper participates in various chemical reactions, primarily involving metal insertion into porphyrin structures. The key reaction pathway includes:
The reaction mechanism involves distortion of the porphyrin ring to accommodate the metal ion, which influences product release dynamics. Studies indicate that this enzymatic process can enhance metal specificity and reaction rates compared to spontaneous metallation in solution .
The mechanism by which N-Methylmesoporphyrin containing copper exerts its effects is closely tied to its ability to interact with metalloproteins and influence their activity. The compound acts as an inhibitor for ferrochelatase, preventing iron insertion into protoporphyrin IX, thus impacting heme biosynthesis.
Research shows that N-Methylmesoporphyrin containing copper can stabilize G-quadruplex DNA structures, which are important for regulating gene expression. The binding affinity for these structures highlights its potential applications in cancer therapy and genetic research .
N-Methylmesoporphyrin containing copper appears as a dark blue solid with notable optical properties due to its conjugated π-electron system.
N-Methylmesoporphyrin containing copper has several scientific applications:
N-Methylmesoporphyrin IX (N-Methylmesoporphyrin) serves as a potent transition-state analog inhibitor for ferrochelatase, the terminal enzyme in heme biosynthesis. This inhibition arises from N-Methylmesoporphyrin’s non-planar conformation, which mimics the distorted porphyrin geometry adopted during the catalytic insertion of ferrous iron (Fe²⁺) into protoporphyrin IX. Ferrochelatase facilitates metallation by distorting the porphyrin ring, thereby lowering the activation energy barrier for metal chelation. The enzyme’s active site cleft, comprising hydrophobic and hydrophilic surfaces, accommodates N-Methylmesoporphyrin in a manner that stabilizes a saddle-shaped transition state where two pyrrole rings tilt upward and two downward relative to the mean porphyrin plane [1] [6]. This distortion exposes pyrrole nitrogen atoms for metal coordination, a mechanism validated by crystallographic studies showing N-Methylmesoporphyrin bound to Bacillus subtilis ferrochelatase with significant porphyrin ring deformation (Deformation, out-of-plane [Doop] = 1.581 Å) [5].
The transition-state mimicry is further evidenced by N-Methylmesoporphyrin’s induction of catalytic antibodies (e.g., antibody 2D7 and 7G12) when used as a hapten. These antibodies accelerate metal insertion into mesoporphyrin IX by replicating the distortion-based catalytic mechanism of ferrochelatase, albeit without conformational changes ("lock-and-key" binding) [3] [6]. This contrasts with ferrochelatase’s "induced-fit" mechanism, where N-Methylmesoporphyrin binding widens the active site cleft [6].
Table 1: Structural Deformation of N-Methylmesoporphyrin in Complexes
| Complex | Doop (Å) | Distortion Characteristics |
|---|---|---|
| Free N-Methylmesoporphyrin (calculated) | 1.068 | Localized N-methyl pyrrole ring distortion |
| Ferrochelatase complex (B. subtilis) | 1.581 | Saddled conformation; two pyrroles up, two down |
| Tel22 G-quadruplex DNA complex | 0.747 | Minor distortion; planar stacking with G-tetrads |
| Ferrochelatase mutant complex | 1.839 | Enhanced saddling due to altered active site residues |
N-Methylmesoporphyrin’s metallation exhibits distinct kinetics and specificity for copper (Cu²⁺) versus iron (Fe²⁺), governed by enzymatic and non-enzymatic factors. Ferrochelatase catalyzes Cu²⁺ insertion into N-Methylmesoporphyrin at rates ~20 times faster than non-enzymatic metallation in solution. However, this contrasts with its physiological substrate (protoporphyrin IX), where Fe²⁺ insertion is favored (Kₘ = 17 µM for Fe²⁺ vs. 170 µM for Cu²⁺) [1]. This divergence arises from differences in porphyrin distortion: ferrochelatase imposes a specific saddling on protoporphyrin IX optimized for Fe²⁺, while N-Methylmesoporphyrin’s intrinsic non-planarity preferentially accommodates smaller metal ions like Cu²⁺ and Zn²⁺ [1] [6].
Antibody 2D7, generated against N-Methylmesoporphyrin, further illustrates this metal selectivity. It accelerates Cu²⁺ insertion into mesoporphyrin IX by 7-fold but shows minimal activity for Fe²⁺. Site-directed mutagenesis of 2D7’s complementarity-determining region (CDRH3) revealed that residue Met97 is critical for catalysis, as its substitution to glycine (M97G) abolishes activity without affecting N-Methylmesoporphyrin affinity. This suggests Met97 facilitates transition-state stabilization specifically for Cu²⁺ chelation [3].
Table 2: Kinetic Parameters for Metal Insertion into Porphyrins
| System | Metal | Kₘ (µM) | kcat (h⁻¹) | Catalytic Efficiency (kcat/Kₘ) |
|---|---|---|---|---|
| Ferrochelatase | ||||
| - Protoporphyrin IX | Fe²⁺ | 17 | Not reported | Not reported |
| - Protoporphyrin IX | Cu²⁺ | 170 | Not reported | Not reported |
| - N-Methylmesoporphyrin | Cu²⁺ | Not reported | 13.7 | Not reported |
| Antibody 2D7 (wild type) | Cu²⁺ | 2900 | 0.15 | 0.052 M⁻¹ min⁻¹ |
| DNAzyme PS5.ST1 | Cu²⁺ | 2900 | 13.7 | 32,500 M⁻¹ min⁻¹ |
Ligand-exchange rates at the metal center are pivotal in porphyrin metallation. N-Methylmesoporphyrin’s enzymatic metallation by ferrochelatase is rate-limited by solvent displacement from the hydrated metal ion. Ferrochelatase accelerates this step via electrostatic effects and precise positioning of catalytic residues, as demonstrated by its ability to enhance Cu²⁺ insertion into N-Methylmesoporphyrin despite the inhibitor’s distorted structure [1]. Non-enzymatic metallation studies confirm that Cu²⁺ insertion kinetics depend on ligand lability. For instance, solvent exchange rates for Cu²⁺ (10⁹ s⁻¹ in water) exceed those of Fe²⁺ (10⁶ s⁻¹), contributing to faster Cu²⁺ chelation in solution [4].
Copper model complexes provide quantitative insights into ligand-exchange dynamics. Tris[(2-pyridyl)methyl]amine (TMPA)-Cu(I) complexes exhibit O₂-binding rates near diffusion limits (1.3 × 10⁹ M⁻¹ s⁻¹ in tetrahydrofuran), facilitated by rapid solvent (tetrahydrofuran) dissociation (k = 1.5 × 10⁸ s⁻¹). Sterically hindered ligands like tris(tetramethylguanidino)tris(2-aminoethyl)amine (TMG₃Tren) slow O₂ association (2.7 × 10⁷ M⁻¹ s⁻¹) due to reduced ligand lability [4]. Ferrochelatase likely employs analogous strategies to modulate metal-substrate coordination, optimizing ligand exchange for Fe²⁺ or Cu²⁺ based on physiological context.
Table 3: Ligand-Exchange Kinetics in Copper-Dioxygen Systems
| Copper Complex | Ligand-Exchange Rate (k–O₂, s⁻¹) | O₂-Binding Rate (kO₂, M⁻¹ s⁻¹) | Conditions |
|---|---|---|---|
| [Cu(TMPA)(tetrahydrofuran)]⁺ | 1.5 × 10⁸ | 1.3 × 10⁹ | Tetrahydrofuran, 298 K |
| [Cu(TMPA)(acetonitrile)]⁺ | 1.5 × 10⁸ | 5.8 × 10⁷ | Acetonitrile, 298 K |
| [Cu(TMG₃Tren)]⁺ | 1.5 × 10⁷ | 2.7 × 10⁷ | Methyltetrahydrofuran, 298 K |
| Hemocyanin (hexamer) | 1.9 × 10² | 3.1 × 10⁷ | Physiological |
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